molecular formula C25H40O5 B12781406 Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate CAS No. 1176-49-4

Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate

Cat. No.: B12781406
CAS No.: 1176-49-4
M. Wt: 420.6 g/mol
InChI Key: COXXOOWTEWCQRW-PEFWAVJTSA-N
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Description

Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate is a steroid derivative with the molecular formula C25H40O5. This compound is a derivative of allopregnane, a type of steroid that is structurally related to progesterone. It is characterized by the presence of three hydroxyl groups at the 3beta, 17alpha, and 20alpha positions, which are acetylated to form diacetate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate can be synthesized from allopregnane-3beta,17alpha,20alpha-triol. The synthesis involves the acetylation of the hydroxyl groups at the 3beta and 20alpha positions. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the diacetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The acetylation reaction is carefully monitored to prevent over-acetylation or incomplete reactions.

Chemical Reactions Analysis

Types of Reactions

Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diacetate ester back to the triol.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Regeneration of allopregnane-3beta,17alpha,20alpha-triol.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. The exact pathways and targets involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate can be compared with other similar compounds, such as:

    Allopregnane-3beta,17alpha,20beta-triol: Differing in the stereochemistry at the 20 position.

    Allopregnane-3beta,17alpha,21-triol-11,20-dione: Differing in the presence of additional hydroxyl and keto groups.

    Allopregnane-3beta,17alpha,20beta-trioldibenzoate: Differing in the ester groups attached to the hydroxyl groups.

The uniqueness of this compound lies in its specific acetylation pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1176-49-4

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-acetyloxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H40O5/c1-15(29-16(2)26)25(28)13-10-22-20-7-6-18-14-19(30-17(3)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h15,18-22,28H,6-14H2,1-5H3/t15-,18-,19-,20+,21-,22-,23-,24-,25-/m0/s1

InChI Key

COXXOOWTEWCQRW-PEFWAVJTSA-N

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)OC(=O)C

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O)OC(=O)C

Origin of Product

United States

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